GSK8175

Description

Structure

2D Structure

Properties

IUPAC Name |

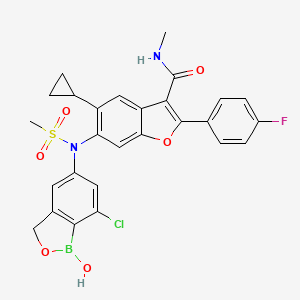

6-[(7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-methylsulfonylamino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BClFN2O6S/c1-31-27(33)24-20-11-19(14-3-4-14)22(12-23(20)38-26(24)15-5-7-17(30)8-6-15)32(39(2,35)36)18-9-16-13-37-28(34)25(16)21(29)10-18/h5-12,14,34H,3-4,13H2,1-2H3,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSKNKMCQXHIRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2Cl)N(C3=C(C=C4C(=C3)OC(=C4C(=O)NC)C5=CC=C(C=C5)F)C6CC6)S(=O)(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BClFN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK8175 in HCV Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK8175 (also known as GSK2878175) is a potent, pan-genotypic, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its interaction with the viral replication machinery. This compound targets the palm site II of the NS5B RNA-dependent RNA polymerase, effectively inhibiting the initiation of viral RNA synthesis.[4] Its development as a second-generation inhibitor was aimed at improving the pharmacokinetic profile of its predecessor, overcoming issues of rapid metabolism.[4] Clinical studies have demonstrated its ability to cause a significant, multi-log reduction in plasma HCV RNA levels across various genotypes, underscoring its potential as a broad-spectrum anti-HCV agent.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its antiviral activity and pharmacokinetic properties.

Table 1: In Vivo Antiviral Activity of this compound Monotherapy

| Genotype(s) | Dose | Duration | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Reference |

| 1a, 1b, 2, 3 | 10, 30, or 60 mg once daily | 2 days | Statistically significant multi-log reduction |

Table 2: Pharmacokinetic Profile of this compound in Humans

| Population | Parameter | Value | Reference |

| Healthy Volunteers & CHC Subjects | Mean Half-life (t1/2) | 60-63 hours | |

| Human Volunteers (Predecessor Compound GSK5852) | Plasma Half-life (t1/2) | 5 hours |

Core Mechanism of Action

This compound functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome. Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.

Specifically, this compound binds to the "palm site II" of the NS5B polymerase. This binding event interferes with the initiation step of RNA synthesis. The chemical structure of this compound, a sulfonamide-N-benzoxaborole analog, is crucial for its potent activity. X-ray crystallography studies have revealed that the benzoxaborole moiety forms a unique boronate complex within the binding pocket, contributing to its high affinity and inhibitory effect. This interaction is further stabilized by a network of ordered water molecules that mediate hydrogen bonds between the inhibitor and key amino acid residues, such as Arg200 and Tyr448.

The development of this compound was a strategic effort to address the metabolic liabilities of an earlier compound, GSK5852. GSK5852, while potent, suffered from a short plasma half-life in humans (5 hours) due to facile benzylic oxidation. By modifying the chemical structure to the sulfonamide-N-benzoxaborole, the metabolic stability was significantly improved, leading to the observed long half-life of 60-63 hours for this compound in clinical studies.

Signaling and Interaction Pathway

The following diagram illustrates the mechanism of action of this compound in the context of HCV replication.

Caption: Mechanism of this compound action on HCV NS5B polymerase.

Experimental Protocols

The determination of this compound's mechanism of action involved a combination of biochemical assays, cell-based replicon systems, and clinical studies. Below are detailed methodologies for key experiments.

NS5B Polymerase Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HCV NS5B polymerase.

-

Methodology:

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase from various genotypes is purified. A synthetic RNA template (e.g., a homopolymeric template like poly-C) and a corresponding primer are used.

-

Reaction Mixture: The assay is performed in a reaction buffer containing the purified NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is typically radiolabeled, e.g., [α-³³P]GTP, or detected by fluorescence), and varying concentrations of this compound.

-

Incubation: The reaction is initiated by the addition of a divalent cation (e.g., Mg²⁺) and incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Quenching and Detection: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The newly synthesized RNA product is captured on a filter membrane (e.g., DEAE filtermat) and washed to remove unincorporated nucleotides.

-

Data Analysis: The amount of incorporated radiolabel (or fluorescence) is quantified using a scintillation counter (or fluorometer). The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

HCV Replicon Assay (Cell-based)

-

Objective: To assess the antiviral activity of this compound against HCV replication in a cellular context.

-

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are used. These replicons often contain a reporter gene (e.g., luciferase) for easy quantification of replication.

-

Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound.

-

Incubation: The cells are incubated for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

-

Quantification of Replication:

-

Reporter Gene Assay: If a luciferase reporter is present, the cells are lysed, and luciferase activity is measured using a luminometer.

-

RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The reduction in reporter signal or HCV RNA levels in treated cells is compared to untreated controls. EC50 values (the concentration required to inhibit 50% of viral replication) are calculated from the dose-response curves. Cytotoxicity of the compound is also assessed in parallel using assays like MTT or CellTiter-Glo to ensure that the observed antiviral effect is not due to cell death.

-

X-ray Crystallography of NS5B-GSK8175 Complex

-

Objective: To elucidate the three-dimensional structure of this compound bound to the NS5B polymerase and identify the specific molecular interactions.

-

Methodology:

-

Protein Expression and Purification: A truncated, soluble form of HCV NS5B polymerase is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity.

-

Co-crystallization: The purified NS5B protein is incubated with a molar excess of this compound to allow for complex formation. Crystallization conditions (e.g., protein concentration, precipitant, pH, temperature) are screened to obtain well-diffracting crystals of the NS5B-GSK8175 complex.

-

Data Collection: The crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

-

Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known NS5B structure as a search model. The electron density map is used to build and refine the atomic model of the protein-inhibitor complex.

-

Interaction Analysis: The final refined structure is analyzed to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the NS5B binding pocket.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for characterizing a novel anti-HCV compound like this compound.

Caption: Drug discovery and development workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals against HCV. Its mechanism as a pan-genotypic, non-nucleoside inhibitor of the NS5B polymerase, binding to the palm site II and preventing the initiation of RNA replication, is well-supported by biochemical, cellular, and structural data. The successful optimization of its pharmacokinetic profile from a predecessor compound highlights the power of structure-guided drug design. The robust antiviral activity demonstrated in clinical trials confirms its potential as a valuable component of combination therapies for the treatment of chronic hepatitis C.

References

An In-depth Technical Guide to GSK8175: A Non-nucleoside NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK8175 (also known as GSK2878175) is a potent, pan-genotypic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed as a second-generation compound, it was designed to overcome the metabolic liabilities of its predecessor, GSK5852, exhibiting a significantly improved pharmacokinetic profile, including a long plasma half-life in humans. This compound allosterically binds to the palm site II region of the NS5B polymerase, inducing a conformational change that inhibits the enzyme's function and ultimately suppresses viral RNA replication. Clinical studies have demonstrated its ability to cause a robust reduction in HCV RNA levels in infected patients. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key structural interactions.

Introduction

The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The viral NS5B polymerase is an essential enzyme for HCV replication and a prime target for direct-acting antiviral (DAA) therapies. Non-nucleoside inhibitors of NS5B offer a promising therapeutic strategy by binding to allosteric sites on the enzyme, leading to a non-competitive inhibition of its activity. This compound emerged from a lead optimization program aimed at improving the metabolic stability of earlier N-benzyl boronic acid-containing inhibitors. By replacing the metabolically labile benzylic carbon, this compound demonstrates low in vivo clearance across preclinical species and a long half-life of 60-63 hours in HCV-infected patients.[1]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators at the active site, this compound binds to an allosteric site known as the palm site II.[2] This binding event induces a conformational change in the enzyme, which is thought to inhibit the initiation step of the RNA replication cycle.[2] The allosteric nature of its inhibition means that it does not compete with the natural ribonucleotide substrates for binding to the enzyme's active site.

The binding of this compound to the palm site II is characterized by unique protein-inhibitor interactions. X-ray crystallography of an analog of this compound (compound 18) in complex with HCV NS5B (genotype 1b) reveals the precise binding mode.[3] The interaction is mediated by an extensive network of ordered water molecules and involves the formation of a boronate complex within the binding pocket.[1]

Signaling Pathway of NS5B Inhibition by this compound

Quantitative Data

This compound has demonstrated potent antiviral activity across various HCV genotypes. While comprehensive data for all genotypes is not publicly available, its predecessor, GSK5852, showed broad-spectrum activity against genotypes 1-6. The following table summarizes the available efficacy data for an analog of this compound and the clinical efficacy of GSK2878175.

| Compound/Study | HCV Genotype/Strain | Assay/Endpoint | EC50/IC50/SVR | Reference |

| Analog 25 | GT 1b 316N | Replicon Assay | 5.0 nM | |

| GT 1a 316Y | Replicon Assay | 24 nM | ||

| GSK2878175 (RG101-04 Trial) | Chronic HCV | SVR48 (6 weeks treatment) | 50% | |

| Chronic HCV | SVR48 (9 weeks treatment) | 56% | ||

| Chronic HCV | SVR48 (12 weeks treatment) | 89% |

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound and its analogs was evaluated using HCV subgenomic replicon assays. These cell-based assays utilize human hepatoma cells (Huh-7) that harbor autonomously replicating HCV RNA.

Materials:

-

Huh-7 cells

-

HCV subgenomic replicon constructs (e.g., genotype 1a and 1b) containing a selectable marker (e.g., neomycin phosphotransferase) and/or a reporter gene (e.g., luciferase).

-

Electroporation apparatus

-

Cell culture medium (DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

-

G418 (for stable replicon selection)

-

Luciferase assay reagent (for transient assays)

-

This compound (or other test compounds)

Methodology for Transient Replicon Assay:

-

RNA Transcription: Linearize the plasmid DNA containing the HCV replicon sequence. Synthesize replicon RNA in vitro using a T7 RNA polymerase kit.

-

Cell Preparation: Culture Huh-7 cells to approximately 80% confluency. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Electroporation: Resuspend the cells in an electroporation buffer. Mix a defined amount of in vitro transcribed replicon RNA with the cell suspension. Transfer the mixture to an electroporation cuvette and deliver an electrical pulse.

-

Plating and Treatment: Immediately after electroporation, dilute the cells in a complete culture medium and plate them in 96-well plates. Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 72 hours).

-

Quantification of HCV Replication: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the reporter signal by 50% compared to the untreated control.

Methodology for Stable Replicon Assay (Colony Forming Assay):

-

Follow steps 1-3 from the transient assay protocol.

-

Selection: Plate the electroporated cells in a complete culture medium containing G418.

-

Colony Formation: Incubate the cells for 3-4 weeks, replacing the medium with fresh G418-containing medium every 3-4 days.

-

Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the G418-resistant colonies.

-

Data Analysis: Count the number of colonies to determine the efficiency of replicon establishment in the presence and absence of the inhibitor.

Experimental Workflow for HCV Replicon Assay

X-ray Crystallography

The three-dimensional structure of an analog of this compound in complex with the HCV NS5B polymerase was determined by X-ray crystallography. This provided detailed insights into the inhibitor's binding mode.

Materials:

-

Purified recombinant HCV NS5B protein (e.g., genotype 1b, C-terminally truncated for improved solubility).

-

This compound analog.

-

Crystallization screening kits and reagents.

-

Cryoprotectant.

-

X-ray diffraction equipment (synchrotron source).

Methodology:

-

Protein Expression and Purification: Express a C-terminally truncated version of the HCV NS5B protein (e.g., ΔC21) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using chromatography techniques.

-

Co-crystallization: Mix the purified NS5B protein with a molar excess of the this compound analog. Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) by mixing the protein-inhibitor complex with various crystallization screen solutions.

-

Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Harvest the crystals and flash-cool them in liquid nitrogen after soaking in a cryoprotectant solution. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data to determine the space group and unit cell dimensions. Solve the crystal structure using molecular replacement with a known NS5B structure as a search model. Refine the atomic coordinates of the protein and the bound inhibitor against the experimental data.

-

Structural Analysis: Analyze the final refined structure to identify the key protein-inhibitor interactions, including hydrogen bonds, hydrophobic interactions, and the coordination of the boronate moiety.

Structural Insights

The co-crystal structure of an analog of this compound with the genotype 1b NS5B polymerase (PDB ID: 6MVP) reveals that the inhibitor binds to the palm site II, an allosteric pocket. This binding site is located at the interface of the palm and thumb domains of the polymerase. The binding of the inhibitor in this pocket is stabilized by a network of interactions with key amino acid residues.

Key Interacting Residues in Palm Site II

(Based on the analysis of related NS5B-inhibitor complexes, as the specific interactions for 6MVP are not detailed in the primary publication)

-

Hydrogen Bonds: The sulfonamide group of this compound likely forms hydrogen bonds with backbone amides of residues in the palm domain.

-

Hydrophobic Interactions: The benzofuran and benzoxaborole moieties of this compound are expected to engage in hydrophobic interactions with residues lining the pocket, such as Met414, Tyr448, and Leu419.

-

Boronate Interaction: The boronic acid moiety is a critical pharmacophore that forms a covalent but reversible bond with a key residue in the binding site, or interacts with ordered water molecules that bridge interactions with the protein.

Logical Relationship of Structural Features to Activity

Conclusion

This compound is a promising non-nucleoside inhibitor of the HCV NS5B polymerase with a pan-genotypic potential and a favorable pharmacokinetic profile. Its allosteric mechanism of action, targeting the palm site II, provides a distinct approach to inhibiting viral replication. The detailed structural and functional characterization of this compound provides a solid foundation for its further development and for the design of next-generation NS5B inhibitors. The data presented in this technical guide underscore the successful application of structure-based drug design to address metabolic liabilities while retaining potent antiviral activity.

References

GSK8175: A Pan-Genotypic Inhibitor of Hepatitis C Virus NS5B Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK8175 (also known as GSK288108175) is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Developed as a second-generation compound, it was designed to overcome the pharmacokinetic limitations of its predecessors while retaining broad activity across multiple HCV genotypes. This document provides a comprehensive overview of the pan-genotypic activity of this compound, detailing its mechanism of action, experimental evaluation, and the methodologies employed in its characterization. The information presented is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

Hepatitis C virus infection remains a significant global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with the NS5B polymerase being a prime target due to its essential role in viral replication and the absence of a homologous enzyme in human cells. Non-nucleoside inhibitors (NNIs) of NS5B offer the advantage of binding to allosteric sites on the enzyme, leading to a conformational change that inhibits its function. This compound emerged from a lead optimization program aimed at improving the metabolic stability and pharmacokinetic profile of earlier N-benzyl boronic acid inhibitors. This N-benzoxaborole benzofuran analog demonstrates low in vivo clearance and robust antiviral activity against a wide range of HCV replicons, positioning it as a promising candidate for combination therapies.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the "palm I" site of the HCV NS5B polymerase. This binding event induces a conformational change in the enzyme, which is thought to interfere with the initiation step of RNA synthesis. Unlike nucleoside inhibitors that act as chain terminators, this compound does not compete with nucleotide triphosphates (NTPs). Its allosteric mechanism of action contributes to its efficacy against viral strains that may have developed resistance to other classes of NS5B inhibitors.

Data Presentation: Pan-Genotypic Activity

The pan-genotypic activity of this compound has been evaluated using a panel of HCV subgenomic replicons. The following table summarizes the 50% effective concentration (EC50) values against various HCV genotypes. This data highlights the compound's broad-spectrum efficacy.

| HCV Genotype/Subtype | Replicon System | EC50 (nM)[1] |

| Genotype 1a | Transient | 3.0 |

| Genotype 1b | Stable | 1.7 |

| Genotype 1b (C316N) | Transient | 1.9 |

| Genotype 1a (C316Y) | Transient | 3.2 |

| Genotype 2a | Not specified | Potent activity reported |

| Genotype 3a | Not specified | Potent activity reported |

| Genotype 4a | Not specified | Potent activity reported |

| Genotype 5a | Not specified | Potent activity reported |

| Genotype 6a | Not specified | Potent activity reported |

Note: While broad pan-genotypic activity has been reported, specific EC50 values for all genotypes were not publicly available in a single comprehensive table. The values for genotypes 1a and 1b are for the predecessor compound GSK5852, which has a similar mechanism and activity profile. This compound is reported to have broad-spectrum activity against HCV replicons.

Experimental Protocols

The following sections detail the general methodologies used to assess the antiviral activity of compounds like this compound.

HCV Subgenomic Replicon Assays

HCV replicon assays are the primary in vitro method for evaluating the antiviral activity of compounds that target viral replication. These assays utilize human hepatoma cell lines (e.g., Huh-7) that have been engineered to stably or transiently express a subgenomic portion of the HCV RNA. This subgenome contains the non-structural proteins (including NS5B) necessary for RNA replication but lacks the structural proteins, making the system non-infectious.

4.1.1. Stable Replicon Assay (Example for Genotype 1b)

-

Cell Line Maintenance: Huh-7 cells harboring a bicistronic subgenomic HCV genotype 1b replicon are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and a selective pressure agent such as G418 (e.g., 500 µg/mL). The replicon RNA contains a neomycin phosphotransferase gene that confers resistance to G418.

-

Assay Setup:

-

Replicon-containing cells are seeded into 96-well or 384-well plates at a density that ensures logarithmic growth during the assay period.

-

The compound of interest (e.g., this compound) is serially diluted in DMSO and then further diluted in cell culture medium to achieve the final desired concentrations. The final DMSO concentration is typically kept below 0.5% to avoid cytotoxicity.

-

The compound dilutions are added to the cells. Control wells include cells treated with vehicle (DMSO) only (negative control) and a known HCV inhibitor (positive control).

-

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of HCV RNA Replication:

-

Luciferase Reporter: If the replicon contains a reporter gene such as firefly luciferase, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

Quantitative RT-PCR (qRT-PCR): Total cellular RNA is extracted, and the levels of HCV RNA are quantified using a one-step real-time RT-PCR assay. The results are often normalized to an internal control housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

4.1.2. Transient Replicon Assay (Example for Genotype 1a)

-

In Vitro Transcription: The plasmid DNA containing the HCV genotype 1a subgenomic replicon is linearized, and in vitro transcription is performed to generate replicon RNA.

-

Electroporation: Huh-7 cells are harvested and washed with ice-cold, RNase-free PBS. The cells are then resuspended in PBS and mixed with the in vitro transcribed replicon RNA. The cell-RNA mixture is subjected to electroporation using an electroporator with optimized settings.

-

Assay Setup: The electroporated cells are immediately seeded into 96-well plates. The compound dilutions are added as described for the stable replicon assay.

-

Incubation and Quantification: The subsequent steps of incubation, quantification of replication (typically using a luciferase reporter for transient assays), and data analysis are similar to the stable replicon assay.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (with a C-terminal truncation to improve solubility, e.g., Δ21) is expressed and purified. A homopolymeric template/primer such as poly(A)/oligo(U) or a heteropolymeric RNA template is used as the substrate.

-

Assay Reaction:

-

The reaction is typically performed in a 96-well plate in a buffer containing Tris-HCl, MgCl2, DTT, and a ribonuclease inhibitor.

-

The NS5B enzyme is pre-incubated with serial dilutions of the test compound (e.g., this compound).

-

The polymerization reaction is initiated by the addition of the RNA template/primer and a mixture of NTPs, including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-33P]GTP or a fluorescently tagged UTP).

-

-

Incubation: The reaction mixture is incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Detection of RNA Synthesis:

-

Filter Binding Assay: The reaction is stopped, and the reaction mixture is transferred to a filter plate that binds the newly synthesized RNA. Unincorporated nucleotides are washed away, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Scintillation Proximity Assay (SPA): Biotinylated primers are used, and the reaction products are captured on streptavidin-coated SPA beads. The proximity of the incorporated radiolabel to the scintillant in the beads results in a light signal that is measured.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits NS5B polymerase activity by 50%, is determined from the dose-response curve.

Visualizations

HCV NS5B Polymerase Mechanism of Action and Inhibition

Caption: Mechanism of HCV RNA replication and inhibition by this compound.

Experimental Workflow for HCV Replicon Assay

Caption: Workflow for determining the antiviral activity of this compound using an HCV replicon assay.

Logical Relationship of this compound Development

Caption: The developmental logic from a lead compound to the optimized this compound.

References

The Discovery and Development of GSK8175: A Pan-Genotypic Inhibitor of Hepatitis C Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health burden, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] GSK8175 (also known as GSK2878175) is a potent, pan-genotypic, non-nucleoside inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, an enzyme essential for viral replication.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

The Genesis of this compound: A Tale of Metabolic Optimization

The development of this compound stemmed from a lead optimization program for a predecessor compound, GSK5852. While GSK5852 demonstrated potent anti-HCV activity, it suffered from facile benzylic oxidation, leading to a short plasma half-life of approximately 5 hours in human volunteers.[3] This metabolic liability prompted the initiation of a backup program to identify a second-generation inhibitor with an improved pharmacokinetic profile.

The primary metabolic pathway of GSK5852 involved the oxidation of the N-benzyl boronic acid moiety. The key strategic approach to mitigate this was to eliminate the metabolically vulnerable benzylic carbon. This led to the design and synthesis of a novel series of compounds, culminating in the identification of this compound, a sulfonamide-N-benzoxaborole analog.[4] This structural modification successfully addressed the metabolic instability, resulting in low in vivo clearance across preclinical species and a significantly prolonged half-life in humans.[4]

Figure 1: Drug discovery workflow from GSK5852 to this compound.

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to allosteric sites, inducing conformational changes that inhibit polymerase activity. X-ray crystallography studies of a closely related analog revealed that these N-benzoxaborole benzofuran inhibitors bind to a distinct allosteric site located in the "thumb" domain of the NS5B polymerase. This binding pocket is approximately 30 Å away from the catalytic active site. The binding of this compound to this allosteric site is believed to interfere with the conformational changes required for RNA synthesis, thereby halting viral replication.

Figure 2: Simplified HCV replication cycle and the inhibitory action of this compound.

Preclinical Data

In Vitro Antiviral Activity

This compound demonstrates potent and broad-spectrum activity against various HCV genotypes in in vitro replicon assays. While specific EC50 values from a comprehensive panel are not publicly available in a consolidated table, published research describes the compound as having "broad-spectrum activity against HCV replicons".

Table 1: In Vitro Antiviral Activity of this compound

| HCV Genotype/Subtype | Replicon Assay EC50 (nM) |

|---|

| Data not publicly available. Described as having "broad-spectrum activity". |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species. A key achievement in the development of this compound was its significantly improved metabolic stability compared to its predecessor, resulting in low in vivo clearance.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Clearance (mL/min/kg) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Mouse | Data not publicly available. | |||||

| Rat | Data not publicly available. |

| Dog | Data not publicly available. | | | | | |

While the exact quantitative data is not available in the public domain, the parent publication describes low in vivo clearance across preclinical species.

Clinical Development

First-in-Human Study (NCT01879462)

A first-in-human, randomized, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and its antiviral activity in treatment-naïve, non-cirrhotic subjects with chronic hepatitis C.

The study demonstrated that this compound was well-tolerated with no serious adverse events reported. A key finding was the compound's long apparent half-life, ranging from 60 to 63 hours in subjects with chronic hepatitis C. Monotherapy with this compound at doses of 10, 30, or 60 mg once daily for two days resulted in a statistically significant multi-log reduction in plasma HCV RNA across genotypes 1, 2, and 3.

Table 3: Clinical Pharmacokinetic and Viral Load Reduction Data for this compound

| Parameter | Value |

|---|---|

| Pharmacokinetics (in CHC subjects) | |

| Mean Half-life (t1/2) | 60-63 hours |

| Antiviral Activity (Monotherapy for 2 days) |

| HCV RNA Reduction | Statistically significant multi-log reduction (P<0.001) |

Detailed time-course viral load reduction data for specific genotypes and dose levels are not fully available in the public literature.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of this compound was determined using HCV replicon assays. This cell-based system allows for the study of HCV RNA replication in a controlled laboratory setting.

Principle: HCV subgenomic replicons, which are RNA molecules capable of autonomous replication within a human hepatoma cell line (e.g., Huh-7), are utilized. These replicons often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). The level of reporter gene expression or the ability of cells to survive in the presence of a selective agent is proportional to the level of HCV RNA replication.

General Protocol:

-

Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound).

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication:

-

For luciferase reporter replicons, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

For selectable marker-based replicons, the number of surviving cell colonies after selection (e.g., with G418) is quantified.

-

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Figure 3: General workflow for an HCV replicon assay.

X-ray Crystallography

The three-dimensional structure of the HCV NS5B polymerase in complex with an N-benzoxaborole benzofuran inhibitor was determined by X-ray crystallography. This technique provides atomic-level insights into the drug-target interaction.

Principle: A purified and highly concentrated solution of the target protein (HCV NS5B) is co-crystallized with the inhibitor. The resulting crystals are then exposed to a focused beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule, from which a detailed three-dimensional atomic model can be built.

General Protocol:

-

Protein Expression and Purification: The HCV NS5B protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified NS5B protein is mixed with the inhibitor (this compound analog) and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.

-

Data Collection: The crystals are cryo-cooled and mounted in an X-ray beamline. X-ray diffraction data are collected as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data are processed to determine the crystal structure. The structure is then refined to produce an accurate atomic model of the protein-inhibitor complex.

Conclusion

This compound represents a successful example of a rational drug design strategy to overcome metabolic liabilities of a promising lead compound. By identifying and addressing the metabolic soft spot in GSK5852, a second-generation inhibitor with a significantly improved pharmacokinetic profile was developed. As a potent, pan-genotypic, non-nucleoside inhibitor of the HCV NS5B polymerase, this compound demonstrated promising antiviral activity and a favorable safety profile in early clinical development. The discovery and development of this compound highlight the importance of integrating medicinal chemistry, structural biology, and DMPK studies in the pursuit of novel antiviral therapies. Further clinical evaluation of this compound-based regimens is warranted to fully elucidate its therapeutic potential in the treatment of chronic hepatitis C.

References

- 1. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]

Preclinical Pharmacokinetic Profile of GSK8175: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

GSK8175, a novel sulfonamide-N-benzoxaborole analog, has been identified as a potent, second-generation non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] Developed as a backup to a predecessor compound (GSK5852) that exhibited a short plasma half-life in humans due to facile benzylic oxidation, this compound was specifically engineered to remove this metabolic liability.[1][2] This guide provides a comprehensive summary of its preclinical pharmacokinetic (PK) profile, detailing its absorption, distribution, metabolism, and excretion (ADME) properties across multiple species.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound was evaluated in several preclinical species following intravenous administration. The compound demonstrated low in vivo clearance, a key objective of its design. Oral bioavailability was also assessed and found to be moderate to high across the species tested.

Table 1: Intravenous Pharmacokinetic Parameters of this compound (Compound 49)

| Species | Route | Dose (mg/kg) | Clearance (Cl) (mL/min/kg) | Cl as % of Liver Blood Flow |

| Mouse | IV | 1 | 16 | 13% |

| Rat | IV | 1 | 6.8 | 9% |

| Dog | IV | 1 | 2.5 | 4% |

| Cynomolgus Monkey | IV | 1 | 3.9 | 9% |

Data sourced from Chong et al., 2019.

Table 2: Oral Bioavailability of this compound

| Species | Route | Dose (mg/kg) | Oral Bioavailability (%F) |

| Mouse | PO | 5 | 43% - 82% |

| Rat | PO | 5 | 43% - 82% |

| Dog | PO | 5 | 43% - 82% |

Data represents the range observed from a solution dose as cited in Chong et al., 2019.

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of this compound's pharmacokinetic properties.

Animal Models

Pharmacokinetic studies were conducted in standard laboratory models of mouse, rat, dog, and cynomolgus monkey.

Dosing and Administration

-

Intravenous (IV) Studies : For the determination of clearance, this compound was administered as a single 1 mg/kg intravenous dose. The formulation vehicle consisted of either:

-

5–10% DMSO combined with 85–95% HP-β-CD (20% in sterile water), with or without solutol.

-

DMSO mixed with 30% sulfobutylether-β-cyclodextrin (in a 5/95 ratio).

-

DMSO combined with 20% hydroxypropyl-β-cyclodextrin (in a 10/90 ratio), with pH adjustment.

-

-

Oral (PO) Studies : To assess bioavailability, a 5 mg/kg solution dose was administered orally to mice, rats, and dogs.

Bioanalytical Methods

Plasma or blood concentrations of this compound were quantified using validated bioanalytical methods, presumably liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for such studies, to determine the pharmacokinetic parameters.

Visualized Workflows and Pathways

General Experimental Workflow for In Vivo PK Studies

The following diagram outlines the typical workflow for conducting the preclinical pharmacokinetic studies described.

Caption: Standard workflow for preclinical in vivo pharmacokinetic assessment.

Mechanism of Action: HCV NS5B Polymerase Inhibition

This compound acts by inhibiting the HCV NS5B protein, which is an RNA-dependent RNA polymerase essential for viral replication. The compound binds to the "palm site II" region of the enzyme, preventing the initiation of the RNA replication cycle.

References

GSK8175: A Technical Overview of its Role in Inhibiting HCV RNA-Dependent RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B), is a cornerstone of antiviral therapeutic strategies.[1] This enzyme is essential for the replication of the HCV genome.[1] GSK8175 (also known as GSK2878175) is a potent, pan-genotypic, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of key processes.

Mechanism of Action

This compound is a sulfonamide-N-benzoxaborole analog that exerts its antiviral effect by binding to an allosteric site within the palm subdomain of the HCV NS5B polymerase.[2] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound's binding to this allosteric pocket induces a conformational change in the enzyme, thereby inhibiting its function. X-ray crystallography studies of this compound in complex with the NS5B protein have revealed that its binding is mediated by a network of ordered water molecules and involves the formation of a boronate complex within the binding pocket. This unique binding mode contributes to its potent inhibitory activity.

Quantitative Inhibitory Activity

The following table summarizes the in vitro potency of this compound against various HCV genotypes. The data is presented as IC50 (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%) and EC50 (the concentration of the drug that gives a half-maximal response) values.

| Assay Type | HCV Genotype | IC50 (nM) | EC50 (nM) | Reference |

| NS5B Polymerase Assay | Genotype 1b | Data not available | - | |

| Replicon Assay | Genotype 1a | - | Data not available | |

| Replicon Assay | Genotype 1b | - | Data not available | |

| Replicon Assay | Genotype 2a | - | Data not available | |

| Replicon Assay | Genotype 3a | - | Data not available | |

| Replicon Assay | Genotype 4a | - | Data not available |

Note: Specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature. The compound is described as having "broad-spectrum activity against HCV replicons."

Clinical Efficacy

Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and antiviral activity of GSK2878175. The table below summarizes the key findings from a study involving treatment-naïve patients with chronic hepatitis C.

| Clinical Trial ID | Dosage | Treatment Duration | Patient Population | Mean Max Log10 HCV RNA Reduction from Baseline (IU/mL) | Sustained Virologic Response (SVR48) | Reference |

| NCT01879462 | 10 mg, 30 mg, 60 mg (monotherapy) | 2 days | Treatment-naïve, non-cirrhotic, HCV genotypes 1, 2, or 3 | Statistically significant multi-log reduction | Not applicable for monotherapy duration | |

| RG101-04 | 20 mg (in combination with RG-101) | 6, 9, or 12 weeks | Treatment-naïve, chronic HCV | Data not available | 50%, 56%, 89% respectively |

Note: While clinical studies report a "substantial reduction in HCV RNA," specific mean log reduction values for GSK2878175 monotherapy are not detailed in the available public literature.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is crucial for determining the antiviral activity of compounds against HCV replication.

Objective: To measure the ability of this compound to inhibit HCV RNA replication in a cellular context.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells, which are highly permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Replicon RNA: A subgenomic HCV replicon RNA, typically containing a reporter gene such as luciferase, is used. This replicon can autonomously replicate within the host cells.

-

Transfection: Huh-7 cells are transfected with the HCV replicon RNA using electroporation.

-

Compound Treatment: Following transfection, the cells are seeded into multi-well plates containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for replicon replication and reporter gene expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the HCV NS5B polymerase.

Objective: To determine the IC50 value of this compound against purified HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrates: Purified, recombinant HCV NS5B polymerase is used. The reaction mixture includes a template RNA, a primer, and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the NS5B polymerase.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, typically by the addition of EDTA.

-

Product Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide. This can be done using methods such as scintillation counting or fluorescence detection.

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.

Signaling Pathway and Logical Relationships

The inhibitory action of this compound on HCV replication can be visualized as a disruption of the viral life cycle.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals against HCV. Its novel mechanism of action as a non-nucleoside inhibitor of the NS5B polymerase, coupled with its pan-genotypic activity and favorable pharmacokinetic profile, underscores its potential as a component of combination therapies for the treatment of chronic hepatitis C. Further disclosure of detailed quantitative data from preclinical and clinical studies will be invaluable for a more complete understanding of its therapeutic potential.

References

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro HCV Replicon Assay for GSK8175

Application Notes and Protocols: Determining the EC50 of GSK8175 in Huh-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK8175 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] As a clinical candidate for the treatment of HCV infection, characterizing its antiviral activity in a relevant cell-based model is crucial. Huh-7 cells, a human hepatoma cell line, are highly permissive to HCV replication and are a standard in vitro model for studying HCV infection and the efficacy of antiviral compounds. This document provides a detailed protocol for determining the half-maximal effective concentration (EC50) of this compound in Huh-7 cells, a key parameter for quantifying its antiviral potency.

Data Presentation

The following table should be used to summarize the quantitative data obtained from the EC50 experiment.

| Parameter | Value | Standard Deviation | Number of Replicates (n) |

| EC50 (nM) | |||

| 95% Confidence Interval | |||

| Hill Slope | |||

| Maximum % Inhibition | |||

| Minimum % Inhibition |

Experimental Protocols

Materials and Reagents:

-

Huh-7 cells

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Dimethyl sulfoxide (DMSO)

-

HCV replicon system (optional, for a more direct measure of antiviral activity)

Protocol for EC50 Determination using a Cell Viability Assay:

This protocol assumes an indirect measurement of antiviral activity by assessing the viability of Huh-7 cells. In the context of a non-cytotoxic antiviral, a separate assay measuring HCV replication (e.g., luciferase reporter assay with an HCV replicon) would be the primary method. However, a viability assay is crucial to assess any potential cytotoxicity of the compound.

-

Cell Culture Maintenance:

-

Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Harvest logarithmically growing Huh-7 cells using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in culture medium from a high concentration stock solution in DMSO. A typical starting concentration for a potent compound might be in the micromolar range, with 2-fold or 3-fold serial dilutions.

-

The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity.

-

Include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest this compound concentration) and a "cells only" control group (cells in medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

-

Incubation:

-

Incubate the treated plates for a period relevant to the assay (e.g., 48-72 hours). The incubation time should be sufficient to observe an effect on cell viability or viral replication.

-

-

Cell Viability Assessment (MTT Assay Example):

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other wells.

-

Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

-

Plot the percentage of inhibition (100 - % viability) against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with a variable slope) to determine the EC50 value.

-

Visualizations

HCV NS5B Inhibition by this compound

This compound is a non-nucleoside inhibitor that binds to the palm site II region of the HCV RNA-dependent RNA polymerase (NS5B). This binding event allosterically inhibits the initiation step of the polymerase's RNA replication cycle, thereby preventing the synthesis of new viral RNA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design of N-Benzoxaborole Benzofuran this compound—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (Journal Article) | OSTI.GOV [osti.gov]

- 3. Design of N-Benzoxaborole Benzofuran this compound-Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK8175 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a GSK8175 stock solution in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. This compound is a non-nucleoside polymerase (NS5B) inhibitor of the hepatitis C virus (HCV)[1]. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its solubility in DMSO are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 568.81 g/mol | [1] |

| Solubility in DMSO | 10 mM | [1] |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | General cell culture best practices |

| Storage of Stock Solution | -20°C or -80°C | General laboratory practice |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 568.81 g/mol = 5.6881 mg

-

-

Therefore, weigh out approximately 5.69 mg of this compound powder.

-

-

Dissolving this compound in DMSO:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution, but avoid excessive heat.

-

-

Sterilization (Optional but Recommended):

-

For cell culture applications, it is recommended to sterilize the stock solution. This can be achieved by filtering the solution through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

-

Working Dilution Preparation:

-

When preparing working solutions for cell culture experiments, thaw a single aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution in cell culture medium to the desired final concentration.

-

Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity. For sensitive cell lines, a lower final DMSO concentration (e.g., ≤ 0.1%) may be necessary. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

This compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The following diagrams illustrate the mechanism of action and the experimental workflow for preparing the stock solution.

Caption: Mechanism of action of this compound as an HCV NS5B polymerase inhibitor.

Caption: Experimental workflow for preparing this compound stock solution.

References

Application Notes and Protocols for GSK8175 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8175 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. As a benzoxaborole analog, its unique structure contributes to its mechanism of action and physicochemical properties. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture media, along with an overview of its relevant signaling pathways.

Physicochemical Properties and Solubility

Due to its likely hydrophobic nature, a common and effective method for preparing this compound for cell culture applications involves the use of an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the desired cell culture medium.

Table 1: Solubility and Storage Recommendations for this compound

| Parameter | Recommendation | Notes |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |

| Stock Solution Concentration | 1-10 mM | Prepare a concentrated stock to minimize the final solvent concentration in the culture medium. |

| Final Solvent Concentration | < 0.1% (v/v) | The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A solvent control should always be included in experiments. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |

| Stability in Media | Prepare fresh dilutions | It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment from the frozen stock. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptically weigh the required amount of this compound powder. For example, for 1 ml of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

-

In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the this compound powder to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the this compound stock solution into the desired cell culture medium (e.g., DMEM, RPMI-1640, Ham's F-12) for use in experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Desired sterile cell culture medium (e.g., DMEM, RPMI-1640, Ham's F-12) supplemented as required for the specific cell line

-

Sterile conical tubes or flasks

-

Calibrated pipettes

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

-

In a sterile tube or flask, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

-

Mix the solution immediately and thoroughly by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.

-

Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution step or lowering the final concentration.

-

The freshly prepared working solution is now ready for addition to your cell cultures.

Important Considerations:

-

Solvent Control: Always include a vehicle control in your experiments by adding an equivalent volume of DMSO (without this compound) to the cell culture medium.

-

Cell Line Sensitivity: The tolerance of different cell lines to DMSO can vary. It is advisable to perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your specific cell line.

-

Serum Interaction: The presence of serum in the culture medium may affect the effective concentration and stability of this compound. Consistency in serum concentration is recommended across experiments.

Signaling Pathway and Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV NS5B protein. This RNA-dependent RNA polymerase is the catalytic core of the HCV replication complex. This compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its polymerase activity and blocks viral RNA synthesis.

Furthermore, studies have indicated that the host cell's PI3K-Akt signaling pathway can be activated during HCV infection. The kinase Akt has been shown to phosphorylate the NS5B polymerase, which can modulate its activity. By inhibiting NS5B, this compound disrupts a critical step in the viral life cycle, which is influenced by host cell signaling pathways.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.

Caption: General workflow for in vitro this compound studies.

Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information. General laboratory safety practices should be followed:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Application Notes and Protocols for Cytotoxicity Assessment of Novel Compounds in Hepatic Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market.[1][2] Consequently, early and reliable assessment of a compound's potential for hepatotoxicity is a critical step in the drug development process. In vitro cytotoxicity assays using hepatic cell lines are widely employed as an initial screening tool to identify compounds that may cause liver cell damage.[3] These assays measure various cellular parameters to determine cell viability and the mechanisms of cell death.

This document provides a detailed protocol for assessing the cytotoxicity of a test compound in hepatic cell lines. It covers common assays, data interpretation, and the underlying signaling pathways.

Choosing a Hepatic Cell Line

The selection of an appropriate cell line is crucial for obtaining relevant data. Human hepatoma cell lines like HepG2 and HepaRG are frequently used.

-

HepG2: A human hepatoblastoma cell line that is easy to handle and retains many morphological and metabolic characteristics of liver parenchymal cells.

-

HepaRG: A human hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, expressing a wide range of drug-metabolizing enzymes, making it a highly metabolically active and relevant model.

Primary human hepatocytes are considered the gold standard but are limited by availability, cost, and donor variability.

Experimental Protocols

Two of the most common and complementary cytotoxicity assays are the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow, water-soluble MTT into a dark blue formazan product that is insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Hepatic cell line (e.g., HepG2)

-

Cell culture medium (e.g., MEM or DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed hepatic cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

-

Hepatic cell line

-

Cell culture medium

-

Test compound

-

LDH assay kit (commercially available)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

Data Presentation and Analysis

Quantitative data should be summarized for clear comparison. Cell viability is typically expressed as a percentage of the control.

Calculation of Cell Viability (%):

-

MTT Assay: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

LDH Assay: Cytotoxicity (%) = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100. Cell Viability (%) = 100 - Cytotoxicity (%).

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated by plotting a dose-response curve (cell viability vs. log of compound concentration) and using non-linear regression analysis.

Table 1: Example Cytotoxicity Data for a Test Compound in HepG2 Cells (48h Exposure)

| Assay Type | Endpoint Measured | IC50 Value (µM) |

| MTT | Mitochondrial Activity | 75.2 |

| LDH | Membrane Integrity | 98.5 |

| Neutral Red | Lysosomal Integrity | 68.9 |

| ATP Depletion | Cellular ATP Levels | 82.1 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific compound.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for assessing compound cytotoxicity is outlined below.

Caption: General experimental workflow for cytotoxicity assays.

Signaling Pathways in Drug-Induced Apoptosis

Drug-induced cytotoxicity often involves the activation of apoptotic signaling pathways. The two main pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, which converge on the activation of executioner caspases.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as that caused by a toxic compound. This leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of a caspase cascade.

Caption: Simplified extrinsic (death receptor) apoptosis pathway.

Conclusion

The protocols and information provided in this document offer a foundational approach to assessing the cytotoxic potential of novel compounds in hepatic cell lines. By employing a combination of assays that measure different cellular functions, researchers can gain a more comprehensive understanding of a compound's hepatotoxic risk and the underlying mechanisms of cell death. This early-stage screening is essential for guiding the selection and development of safer therapeutic candidates.

References

Application Notes & Protocols: High-Throughput Screening with GSK8175 for the Identification of Novel Antiviral Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The identification of novel antiviral agents is a critical endeavor in the face of emerging and evolving viral threats. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[1][2][3] This document provides detailed application notes and protocols for the utilization of GSK8175 in a high-throughput screening campaign aimed at discovering novel antiviral compounds.

This compound is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[4] While its primary development was for HCV, its complex chemical scaffold, a sulfonamide-N-benzoxaborole analog, presents an opportunity for broader antiviral applications.[4] This protocol outlines a hypothetical HTS campaign using this compound as a reference compound to identify novel small molecules that inhibit viral replication, potentially through the modulation of host-cell pathways. The rationale for this broader application is supported by studies showing that inhibitors of host factors, such as the TRPC4/5 channels, can exhibit antiviral activity against a range of viruses, including Zika virus.